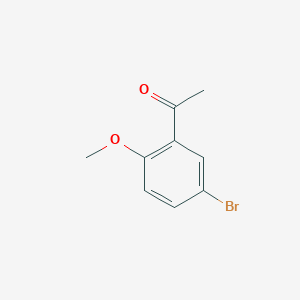
Silane, 2-hexenyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 2-hexenyltrimethyl- is an organosilicon compound with the molecular formula C9H20Si. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-hexenyl group. Silanes are known for their versatility and are used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, 2-hexenyltrimethyl- can be synthesized through hydrosilylation reactions, where an alkene (2-hexene) reacts with a silane (trimethylsilane) in the presence of a catalyst. Common catalysts for this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods: In industrial settings, the production of silane, 2-hexenyltrimethyl- involves large-scale hydrosilylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Silane, 2-hexenyltrimethyl- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can act as a reducing agent in various chemical reactions. It can donate hydride ions to reduce other compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution: Silane, 2-hexenyltrimethyl- can participate in nucleophilic substitution reactions where the 2-hexenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and oxygen under controlled conditions.
Reduction: Catalysts such as platinum or palladium, and reducing agents like lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, 2-hexenyltrimethyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to modify surfaces and create functionalized materials.
Biology: Utilized in the development of biocompatible materials and as a coupling agent to attach biomolecules to surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the manufacture of silicone-based materials with enhanced properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of silane, 2-hexenyltrimethyl- involves its ability to form strong bonds with various substrates through the silicon atom. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and functionalization. The 2-hexenyl group provides additional reactivity, allowing for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Silane, 2-hexenyltrimethyl- can be compared with other similar compounds such as:
Trimethylsilane: Lacks the 2-hexenyl group, making it less reactive in certain applications.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups, offering different reactivity and applications.
Phenyltrimethylsilane: Contains a phenyl group instead of the 2-hexenyl group, providing different chemical properties and reactivity.
Uniqueness: Silane, 2-hexenyltrimethyl- is unique due to the presence of the 2-hexenyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly useful in applications requiring surface modification and functionalization.
Properties
IUPAC Name |
hex-2-enyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOJYXXROOYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)








![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)
